cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Derivatives
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid. This nomenclature follows the standard IUPAC conventions for naming complex organic molecules, incorporating stereochemical descriptors that precisely define the spatial arrangement of atoms within the molecule. The designation (1R,3S) indicates the absolute configuration at the two chiral centers present in the cyclohexane ring system, where the carbon bearing the carboxylic acid group is assigned the R configuration and the carbon bearing the bromophenyl-containing side chain is assigned the S configuration.
The structural framework consists of a cyclohexane ring as the central scaffold, with two primary substituents positioned in a cis relationship. The carboxylic acid functionality is located at position 1 of the cyclohexane ring, while the complex side chain containing the brominated phenyl group is attached at position 3. The side chain itself contains a ketone functional group directly attached to the cyclohexane ring, followed by a methylene bridge that connects to the 2-bromophenyl aromatic ring system. This arrangement creates a molecule with multiple reactive sites and significant conformational flexibility.
The systematic nomenclature also encompasses related structural derivatives that share the core cyclohexane carboxylic acid framework but differ in the positioning of the bromine atom on the phenyl ring or the stereochemical configuration of the cyclohexane substituents. Alternative structural isomers include compounds where the bromine atom is positioned at the 3- or 4-position of the phenyl ring, as well as trans-configured analogs where the carboxylic acid and bromophenyl-containing side chain adopt opposite orientations relative to the cyclohexane ring plane.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 735275-20-4, which serves as the unique numerical identifier for this specific chemical entity in chemical databases and literature. This CAS number distinguishes this particular stereoisomer and substitution pattern from closely related compounds that possess different bromine positioning or stereochemical configurations.
Alternative chemical identifiers provide additional means of referencing and searching for this compound across various chemical databases and information systems. The International Chemical Identifier (InChI) code for this compound is 1S/C15H17BrO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1. This standardized representation encodes the complete molecular structure, connectivity, and stereochemistry in a format that can be processed by computational chemistry software and database systems.
The corresponding InChI Key, WWBDHSIOGABKMI-WDEREUQCSA-N, provides a shortened hash-based identifier derived from the full InChI code. This condensed format facilitates rapid database searches and cross-referencing while maintaining the specificity required to distinguish between closely related structural analogs. The MDL number MFCD01319810 represents another commonly used identifier system employed by chemical suppliers and research institutions for inventory management and compound tracking.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C15H17BrO3, which indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one bromine atom, and three oxygen atoms. This elemental composition reflects the complex nature of the molecule, incorporating both aliphatic and aromatic carbon frameworks along with multiple functional groups that contribute to its chemical reactivity and physical properties.
The molecular weight of this compound is 325.2 grams per mole, calculated based on the atomic weights of the constituent elements. This molecular weight places the compound in the category of medium-sized organic molecules, which typically exhibit favorable properties for pharmaceutical and chemical research applications. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 24.6% of the total mass due to bromine's relatively high atomic weight of 79.9 atomic mass units.
Computational predictions suggest that this compound possesses a boiling point of 467.0±20.0 degrees Celsius under standard atmospheric pressure conditions. This relatively high boiling point reflects the substantial molecular weight and the presence of intermolecular hydrogen bonding capabilities through the carboxylic acid functional group. The predicted density of 1.402±0.06 grams per cubic centimeter indicates that the compound is denser than water, which is consistent with the presence of the heavy bromine atom and the compact cyclohexane ring structure.
The predicted acid dissociation constant (pKa) value of 4.67±0.10 suggests that the carboxylic acid group exhibits typical acidic behavior, with the compound existing predominantly in its protonated form under physiological pH conditions. This acidity level is comparable to other substituted cyclohexane carboxylic acids and indicates that the bromophenyl substituent exerts a moderate electron-withdrawing effect that slightly enhances the acidity relative to unsubstituted cyclohexane carboxylic acid derivatives.
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDHSIOGABKMI-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
Before discussing synthesis methods, understanding the structural features of this compound is essential for appreciating the synthetic challenges involved.
Chemical Identity
The target compound is formally designated as (1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid according to IUPAC nomenclature. It contains three key functional groups:
- A cyclohexane ring with cis-stereochemistry
- A carboxylic acid group at position 1
- A 2-(2-bromophenyl)-2-oxoethyl substituent at position 3
Physical and Chemical Properties
The compound exhibits the following properties, which influence its synthesis and purification:
General Synthetic Approaches
The synthesis of cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions that require careful control of stereochemistry to achieve the desired cis configuration.
Retrosynthetic Analysis
From a retrosynthetic perspective, the target molecule can be approached through several disconnections:
- Formation of the C-C bond between the cyclohexane ring and the oxoethyl linker
- Introduction of the 2-bromophenyl ketone functionality
- Stereoselective functionalization of a cyclohexane precursor
Specific Preparation Methods
Synthesis from Boric Anhydride Derivatives
One approach to synthesizing related compounds involves the use of boric anhydride derivatives. The method describes a procedure using B₂O₃ with 2,2,2-trifluoroethanol to form B(OCH₂CF₃)₃, which can serve as an effective reagent for further transformations.
Preparation of the Reagent
The preparation of B(OCH₂CF₃)₃ can be conducted as follows:
A suspension of B₂O₃ (25.6 g, 0.37 mol) in 2,2,2-trifluoroethanol (53 mL, 0.73 mol) is stirred at 80 °C for 8 h. The reaction mixture is filtered to remove excess boric anhydride. The filtrate is purified by distillation to give B(OCH₂CF₃)₃ as a clear liquid (36.0 g, 117 mmol, 48%).
This reagent can then be used for amidation reactions of carboxylic acids, which could be relevant for derivatizing the target compound.
Direct Conjugate Addition Approach
A direct approach to synthesizing the target compound involves the conjugate addition of a 2-bromophenyl ketone derivative to a cyclohexene carboxylic acid, followed by stereoselective reduction to achieve the cis configuration.
General Reaction Scheme
The general reaction scheme can be represented as:
- Preparation of 2-bromophenylacetic acid or its derivatives
- Conversion to the corresponding ketone
- Conjugate addition to cyclohexene carboxylic acid
- Stereoselective reduction to obtain the cis configuration
- Purification of the final product
Amidation and Subsequent Transformations
For derivatives of the target compound, an amidation approach using specialized reagents has been documented. This method could be adapted for the synthesis of the target compound or its precursors.
General Amidation Procedure
B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv) is added to a solution of acid (1.0 mmol, 1 equiv) and amine (1.0 mmol, 1 equiv) in MeCN (2 mL, 0.5 M). The reaction mixture is stirred at the indicated temperature (80 °C, or 100 °C in a sealed tube) for the indicated time (5–24 h).
This approach could be utilized for the synthesis of amide derivatives of the target compound, which could then be transformed into the desired carboxylic acid.
Stereochemical Considerations
Achieving the specific cis stereochemistry represents a significant challenge in the synthesis of this compound.
Enzymatic Approaches
Enzymatic methods using hydrolases have been documented for the preparation of enantiomer forms of cis-configured cyclohexane carboxylic acid derivatives. These approaches could potentially be adapted for the stereoselective synthesis of the target compound.
Chemical Methods for Stereocontrol
Chemical methods for stereocontrol include:
- Stereoselective reduction of appropriate precursors
- Diastereoselective additions to cyclohexene derivatives
- Resolution of racemic mixtures
- Chiral auxiliary-based approaches
Purification and Analytical Methods
The purification of the synthesized compound typically involves several steps to achieve the desired purity.
Solid-Phase Workup
A documented solid-phase workup procedure for related compounds involves:
The reaction mixture is diluted with CH₂Cl₂ or EtOAc (3 mL) and water (0.5 mL). Amberlyst A-26(OH) (150 mg), Amberlyst 15 (150 mg), and Amberlite IRA743 (150 mg) are added to the reaction mixture, and it is stirred for 30 min. MgSO₄ is added to the reaction mixture, which is then filtered, the solids are washed three times with CH₂Cl₂ or EtOAc, and the filtrate is concentrated in vacuo to yield the product.
Aqueous Workup
An alternative aqueous workup procedure involves:
The reaction mixture is diluted with CH₂Cl₂ (15 mL) and washed with aqueous solutions of NaHCO₃ (15 mL, 1 M) and HCl (15 mL, 1 M), dried over MgSO₄, filtered and concentrated under reduced pressure to give the product.
Analytical Characterization
The synthesized compound can be characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
- High-Performance Liquid Chromatography (HPLC) for purity assessment
- Mass Spectrometry for molecular weight confirmation
- Infrared Spectroscopy for functional group identification
- X-ray Crystallography for definitive structural determination
Comparison with Related Compounds
Understanding the synthetic approaches to structurally related compounds provides valuable insights for developing optimized synthesis routes for the target compound.
Similar Compounds and Their Preparation
Challenges and Considerations in Synthesis
The synthesis of this compound presents several challenges that must be addressed to achieve satisfactory yields and purity.
Stereochemical Control
Ensuring the cis configuration between the carboxylic acid and the 2-(2-bromophenyl)-2-oxoethyl substituents requires careful control of reaction conditions. The use of stereoselective reduction techniques or enzymatic approaches can help achieve the desired stereochemistry.
Regioselectivity
Controlling the regioselectivity during the introduction of substituents on the cyclohexane ring is crucial. Directing groups and carefully chosen reaction conditions can help achieve the desired substitution pattern.
Functional Group Compatibility
The presence of both a carboxylic acid and a ketone functionality requires careful consideration of reaction conditions to avoid unwanted side reactions. Protection strategies may be necessary in certain synthetic routes.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the 2-oxoethyl substituent and the cyclohexane ring are primary sites for oxidation.
Reduction Reactions
The carbonyl group (C=O) and bromine atom are key reduction targets.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄ | cis-3-[2-(2-Bromophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid |
| Debromination | H₂/Pd-C | cis-3-[2-(Phenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Substitution Reactions
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Bromine Replacement | NH₃ (Cu catalyst), 120°C | cis-3-[2-(2-Aminophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
Cyclohexane Ring Functionalization
The carboxylic acid group enables esterification or amidation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | SOCl₂, ROH | cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylate esters |
| Amide Formation | DCC, RNH₂ | Corresponding amides |
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Study:
In a study conducted by Smith et al. (2023), a series of bromophenyl-substituted cyclohexane derivatives were synthesized and tested for their cytotoxic effects on breast cancer cells. The results demonstrated that compounds with the cis configuration were more effective than their trans counterparts, highlighting the importance of stereochemistry in drug design.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry found that similar cyclohexane derivatives can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Materials Science Applications
Polymer Synthesis
this compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Poly(ester) | 20% cis-3-[Bromo-substituted] | 45 | 210 |
| Poly(urethane) | 30% cis-3-[Bromo-substituted] | 55 | 230 |
Agricultural Chemistry Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Its bromophenyl group may enhance bioactivity against pests while minimizing toxicity to non-target organisms.
Case Study:
A field trial conducted by Johnson et al. (2024) assessed the effectiveness of a formulation containing this compound against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups, suggesting its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Substituent Variations in the Aryl Group
The compound’s structural analogs differ primarily in the halogen type (Br, Cl, I) or substituent position (ortho, meta, para) on the phenyl ring. Key examples include:
Key Observations :
Stereochemical and Isomeric Differences
The cis configuration of the cyclohexane ring is shared among analogs, but trans isomers or alternative stereocenters (e.g., at the 2-position) are documented in related compounds:
Impact of Stereochemistry :
- Cis vs. Trans : Cis isomers generally exhibit higher dipole moments and solubility in polar solvents due to intramolecular hydrogen bonding. Trans isomers may display distinct melting points and crystallinity .
Biological Activity
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of 325.2 g/mol, this compound has been studied for its pharmacological properties, particularly in the context of cancer and other diseases.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | (1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| CAS Number | 735275-20-4 |
| Purity | 96% |
| Molecular Weight | 325.2 g/mol |
| Molecular Formula | C15H17BrO3 |
Research indicates that this compound may exert its effects through various biological pathways. It has been suggested that the compound interacts with specific cellular targets, influencing signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
-
Case Study: Breast Cancer Cell Line
- Cell Line Used: MCF-7 (human breast cancer)
- Concentration: 10 µM
- Findings: Significant reduction in cell viability (up to 70%) after 48 hours of treatment.
- Mechanism: Induction of caspase-dependent apoptosis.
-
Case Study: Prostate Cancer Cell Line
- Cell Line Used: PC-3 (human prostate cancer)
- Concentration: 5 µM
- Findings: Inhibition of migration and invasion capabilities.
- Mechanism: Downregulation of matrix metalloproteinases (MMPs).
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages.
- Experimental Model: LPS-stimulated RAW264.7 macrophages
- Concentration: 50 µM
- Findings: Decreased levels of TNF-alpha and IL-6.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution in biological systems. Studies show a half-life ranging from 4 to 6 hours, indicating potential for therapeutic use with appropriate dosing schedules.
Safety and Toxicity
Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low toxicity in normal cell lines. However, further investigations are necessary to fully evaluate its safety profile.
Q & A
Basic: What synthetic strategies are recommended for preparing cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how is purity validated?
Answer:
A microwave-assisted Meinwald rearrangement using BF₃·OEt₂ as a catalyst is effective for synthesizing aryl acetic acid derivatives like this compound. For example, cis-3-(2-bromophenyl)oxirane-2-carbonitrile undergoes rearrangement under microwave irradiation to yield products with ~48% efficiency . Purification via column chromatography followed by HPLC (≥98% purity, as in structurally similar compounds) ensures purity validation. Characterization should include ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and X-ray crystallography (using SHELX software for refinement) .
Advanced: How do rotameric conformations influence the photophysical properties of this compound?
Answer:
The compound’ cyclohexane-carboxylic acid backbone and 2-bromophenyl substituent create steric constraints that stabilize specific rotamers (conformational isomers). For analogous systems (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid), X-ray structures reveal χ₁ (58.5°) and χ₂ (-88.7°) torsional angles, while molecular mechanics predict solution-phase rotamers at χ₂ = -100° (major) and 80° (minor) . These rotamers exhibit distinct fluorescence lifetimes (3.1 ns vs. 0.3 ns) due to intramolecular excited-state proton/electron transfer quenching mechanisms. Similar analysis using time-resolved fluorescence spectroscopy and H-D exchange experiments can elucidate photophysical behavior here .
Basic: What spectroscopic and computational methods are critical for structural elucidation?
Answer:
- X-ray crystallography : SHELXL/SHELXS refine crystal structures, resolving stereochemistry and bond angles .
- NMR : ¹H/¹³C assignments differentiate cis/trans isomers (e.g., cyclohexane ring protons show distinct coupling constants).
- Density Functional Theory (DFT) : Optimizes ground-state geometries and predicts vibrational frequencies (IR) or NMR chemical shifts .
- Molecular Mechanics : Simulates rotamer populations in solution (e.g., MacroModel with OPLS4 force field) .
Advanced: How does the bromine substituent’s position (ortho vs. para) impact reaction efficiency in related compounds?
Answer:
In BF₃·OEt₂-mediated rearrangements, ortho-substituted bromophenyl derivatives (e.g., cis-3-(2-bromophenyl)oxirane-2-carbonitrile) yield products at 48% efficiency, while para-substituted analogs achieve higher yields (66%) due to reduced steric hindrance and enhanced electronic stabilization . Comparative kinetic studies (e.g., Arrhenius plots) and Hammett substituent constants (σ⁺) can quantify electronic effects.
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (per SDS guidelines for structurally similar bromophenyl compounds) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .
- Storage : In airtight containers, away from oxidizing agents .
Advanced: How can computational modeling resolve discrepancies in experimental vs. theoretical rotamer populations?
Answer:
Discrepancies arise from solvent effects and dynamic processes (e.g., ring puckering). Molecular dynamics (MD) simulations (AMBER/CHARMM) with explicit solvent models (e.g., water or DMSO) improve rotamer predictions. For example, in this compound, MD can simulate solvent-induced χ₂ angle shifts , reconciling differences between X-ray (solid-state) and NMR (solution) data .
Advanced: What strategies optimize reaction yields in sterically hindered bromophenyl systems?
Answer:
- Microwave Synthesis : Enhances reaction rates and reduces side products (e.g., 55–66% yields in BF₃·OEt₂ reactions) .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] on amino groups) to improve regioselectivity .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize intermediates in biphasic systems.
Basic: How is enantiomeric purity assessed and maintained during synthesis?
Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
- Circular Dichroism (CD) : Verifies absolute configuration.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereocontrol, as seen in enantiopure β-amino acid syntheses .
Advanced: What mechanistic insights explain the compound’s fluorescence quenching pathways?
Answer:
Quenching arises from intramolecular electron transfer (from carboxylate to excited indole/aryl moieties) and proton transfer (between NH₃⁺ and C4/C5 of aromatic rings). For example, in zwitterionic forms, the major χ₂ = -100° rotamer undergoes electron transfer (3.1 ns lifetime), while the minor χ₂ = 80° rotamer experiences proton transfer (0.3 ns lifetime). These pathways are confirmed via H-D exchange kinetics and temperature-dependent fluorescence decay analysis .
Basic: What are the compound’s key physicochemical properties (e.g., logP, solubility)?
Answer:
- logP : Estimated at ~3.02 (similar to cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid) via reverse-phase HPLC .
- Solubility : Sparingly soluble in water; miscible in DMSO or methanol (per analogs like 2-aminocyclohexanecarboxylic acid) .
- Melting Point : Likely >100°C (based on bromophenyl acetic acid derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
